CPT-1 Inhibition: (L)-Suberyl Carnitine vs. Etomoxir and Malonyl-CoA
(L)-Suberyl Carnitine inhibits carnitine palmitoyltransferase 1 (CPT-1) with an IC50 of 11,000 nM (11 µM) in a rat heart mitochondrial assay [1]. This potency is substantially lower than the irreversible inhibitor etomoxir (IC50 = 5-20 nM for CPT-1A) [2], but comparable to the physiological inhibitor malonyl-CoA (IC50 = 2.1 µM in heart) [3]. This intermediate potency profile positions (L)-Suberyl Carnitine as a valuable tool for studies requiring reversible, moderate CPT-1 inhibition without complete ablation of fatty acid oxidation.
| Evidence Dimension | CPT-1 Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 11,000 nM (11 µM) |
| Comparator Or Baseline | Etomoxir: 5-20 nM; Malonyl-CoA: 2,100 nM (2.1 µM) |
| Quantified Difference | (L)-Suberyl Carnitine is ~550- to 2,200-fold less potent than etomoxir; ~5.2-fold less potent than malonyl-CoA. |
| Conditions | Target: Rat heart mitochondrial CPT-1; Comparator etomoxir: rat hepatocytes (CPT-1A); Comparator malonyl-CoA: rat heart. |
Why This Matters
Researchers can select (L)-Suberyl Carnitine when a reversible, moderate inhibitor is required to avoid the irreversible, potent inhibition of etomoxir, allowing for more nuanced studies of CPT-1 function.
- [1] BindingDB. BDBM50260115 (CHEMBL4097976): (L)-Suberyl Carnitine. Affinity Data: IC50 = 1.10E+4 nM for CPT-1. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. Etomoxir: CPT-1A inhibitor. IC50 = 5-20 nM. View Source
- [3] Hamdan, M.; Urien, S.; Le Louet, H.; Tillement, J.-P.; Morin, D. S-15176, a new CPT-1 inhibitor, is more effective in heart than in liver. Fundam. Clin. Pharmacol. 2001, 15 (3), 169-176. View Source
